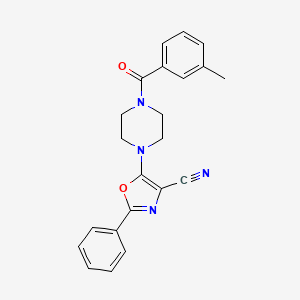

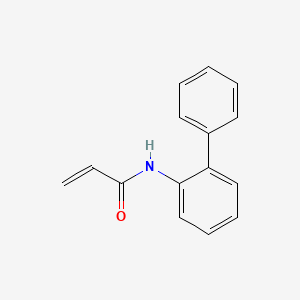

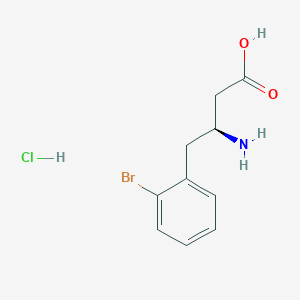

![molecular formula C20H20F3N3O2S2 B2483843 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-04-1](/img/structure/B2483843.png)

2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives often involves multicomponent reactions, utilizing catalytic quantities of acids or bases to facilitate the heterocyclization of various precursors, including coumarins, pyrimidines, and thioureas. For example, the synthesis of similar molecules has been reported using p-toluene-sulfonic acid to catalyze one-pot, three-component reactions, indicating a potentially analogous synthetic pathway could be applied to our compound of interest (Thabet et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a focus on optimizing the physicochemical properties, drug-likeness, and oral bioavailability through computational studies. NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds, suggesting these techniques could be instrumental in elucidating the structure of the compound (Thabet et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-d]pyrimidin-4(3H)-one derivatives are often characterized by their ability to undergo nucleophilic substitutions, cyclizations, and condensation reactions, leading to a wide array of pharmacologically relevant structures. For instance, the reactivity of these compounds towards nucleophiles and electrophiles can be harnessed to synthesize novel derivatives with significant biological activities (Kambappa et al., 2017).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. X-ray crystallography and computational modeling play a vital role in understanding these aspects, helping to predict the behavior of these compounds in biological systems (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties of the compound, including its reactivity, stability, and interactions with biological macromolecules, are essential for its potential therapeutic applications. Studies on similar molecules have shown a variety of biological activities, such as anti-angiogenic and DNA cleavage activities, highlighting the importance of functional groups and molecular conformation in determining their chemical behavior and interaction with biological targets (Kambappa et al., 2017).

Wissenschaftliche Forschungsanwendungen

Mycobacterium tuberculosis GyrB Inhibitors

A study designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluated for in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among the studied compounds, one demonstrated promising activity across all tests, highlighting the potential for developing new treatments for tuberculosis (Jeankumar et al., 2013).

Antiosteoclast Activity

Another study focused on the synthesis of a new family of compounds in a two-step process, demonstrating moderate to high antiosteoclast and osteoblast activity. This research underlines the compound's potential in bone health and osteoporosis treatment strategies (Reddy et al., 2012).

Anticancer Activity

Compounds with structural similarities were synthesized and showed potent anticancer activity comparable to doxorubicin against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This suggests their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

The synthesis and evaluation of antimicrobial activities of certain piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation were reported. These compounds showed antibacterial activity, indicating their potential in developing new antimicrobial agents (Merugu et al., 2010).

Eigenschaften

IUPAC Name |

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2S2/c21-20(22,23)13-5-4-6-14(11-13)26-18(28)17-15(7-10-29-17)24-19(26)30-12-16(27)25-8-2-1-3-9-25/h4-6,11H,1-3,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMBWYIPYFNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

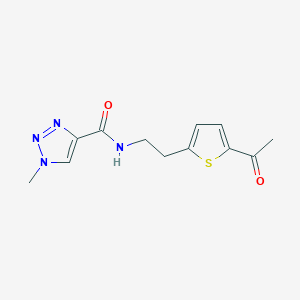

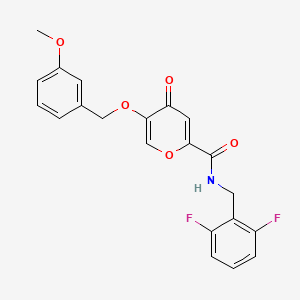

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

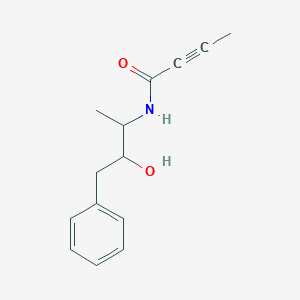

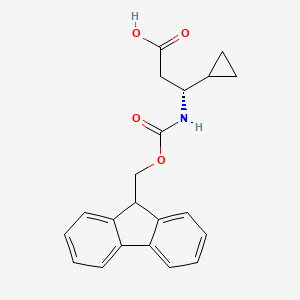

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)

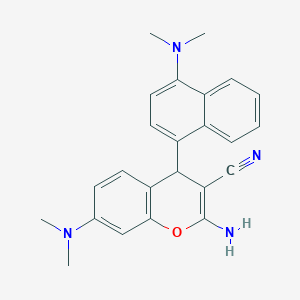

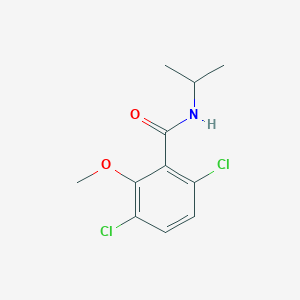

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)